molecular formula C19H13BrFN5O2S B2841304 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide CAS No. 1223921-65-0

2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide

Cat. No.: B2841304
CAS No.: 1223921-65-0
M. Wt: 474.31
InChI Key: UBEMFLDCGIKWDW-UHFFFAOYSA-N
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Description

2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide is a complex organic compound that belongs to the class of triazolopyrazine derivatives. These compounds are known for their diverse biological activities and potential therapeutic applications, particularly in the field of medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide typically involves a multi-step process. One common method involves the reaction of 4-bromophenylhydrazine with ethyl acetoacetate to form the intermediate 4-bromophenylhydrazone. This intermediate is then cyclized with 2-chloroacetyl chloride to yield the triazolopyrazine core. The final step involves the thiolation of the triazolopyrazine core with 3-fluoroaniline to produce the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity. Reaction conditions such as temperature, pressure, and solvent choice are carefully controlled to maximize efficiency and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Investigated for its anti-cancer, anti-inflammatory, and antimicrobial properties.

Mechanism of Action

The mechanism of action of 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or modulate receptor activity, leading to its observed biological effects. The exact molecular pathways and targets are still under investigation, but studies suggest involvement in pathways related to cell proliferation and apoptosis .

Comparison with Similar Compounds

Similar Compounds

  • 2-((7-(4-chlorophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
  • 2-((7-(4-methylphenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide
  • 2-((7-(4-nitrophenyl)-8-oxo-7,8-dihydro-[1,2,4]triazolo[4,3-a]pyrazin-3-yl)thio)-N-(3-fluorophenyl)acetamide

Uniqueness

The uniqueness of 2-{[7-(4-bromophenyl)-8-oxo-7H,8H-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl}-N-(3-fluorophenyl)acetamide lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity compared to its analogs. The presence of the bromine atom and the fluorophenyl group contributes to its unique pharmacological profile and potential therapeutic applications .

Properties

IUPAC Name

2-[[7-(4-bromophenyl)-8-oxo-[1,2,4]triazolo[4,3-a]pyrazin-3-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H13BrFN5O2S/c20-12-4-6-15(7-5-12)25-8-9-26-17(18(25)28)23-24-19(26)29-11-16(27)22-14-3-1-2-13(21)10-14/h1-10H,11H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UBEMFLDCGIKWDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)F)NC(=O)CSC2=NN=C3N2C=CN(C3=O)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H13BrFN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

474.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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